molecular formula C24H20O B14304708 3,4-Dibenzylnaphthalen-2-ol CAS No. 120651-53-8

3,4-Dibenzylnaphthalen-2-ol

Cat. No.: B14304708
CAS No.: 120651-53-8
M. Wt: 324.4 g/mol
InChI Key: JQLKPQAROJPJLK-UHFFFAOYSA-N
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Description

3,4-Dibenzylnaphthalen-2-ol is an organic compound with the molecular formula C26H22O It is a derivative of naphthalene, characterized by the presence of two benzyl groups attached to the 3 and 4 positions of the naphthalene ring, and a hydroxyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibenzylnaphthalen-2-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of naphthalene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time. The purification process often involves recrystallization or chromatography techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibenzylnaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dibenzylnaphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dibenzylnaphthalen-2-ol involves its interaction with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The benzyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3,4-Dibenzylnaphthalen-2-ol is unique due to the presence of two benzyl groups and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This structural uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

120651-53-8

Molecular Formula

C24H20O

Molecular Weight

324.4 g/mol

IUPAC Name

3,4-dibenzylnaphthalen-2-ol

InChI

InChI=1S/C24H20O/c25-24-17-20-13-7-8-14-21(20)22(15-18-9-3-1-4-10-18)23(24)16-19-11-5-2-6-12-19/h1-14,17,25H,15-16H2

InChI Key

JQLKPQAROJPJLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=CC3=CC=CC=C32)O)CC4=CC=CC=C4

Origin of Product

United States

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